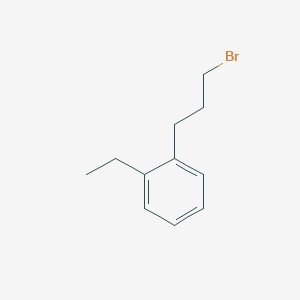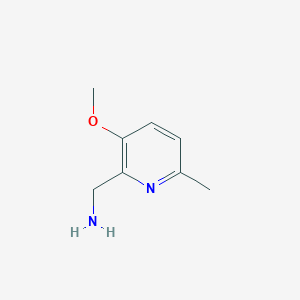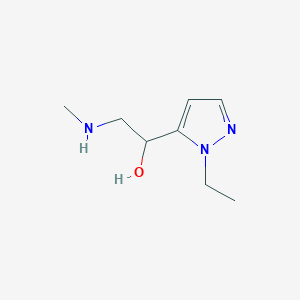
rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is a synthetic organic compound that features a cyclopropane ring substituted with a methyloxetane group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane and carboxylic acid groups.
Oxetane Derivatives: Compounds featuring the oxetane ring structure.
Uniqueness
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is unique due to the combination of the cyclopropane ring and methyloxetane group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
CWNKRFXNGLCESF-PHDIDXHHSA-N |
Isomerische SMILES |
CC1(COC1)[C@@H]2C[C@H]2C(=O)O |
Kanonische SMILES |
CC1(COC1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


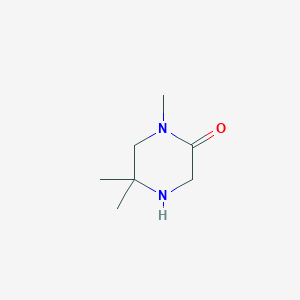
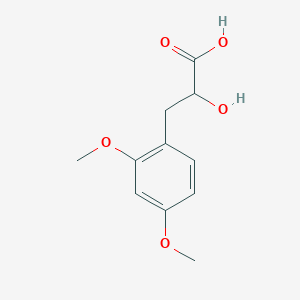

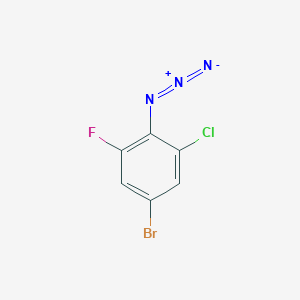
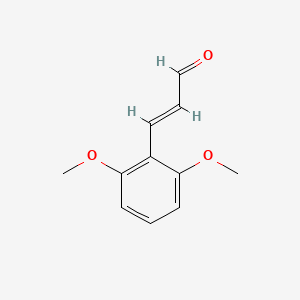
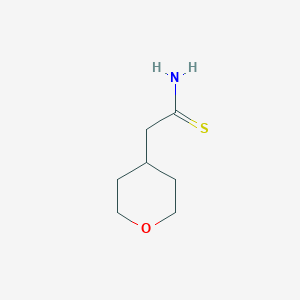
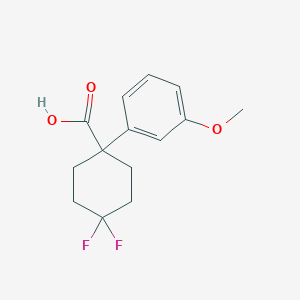
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
